1,3-Dimethylbutyl chloroformate

Descripción general

Descripción

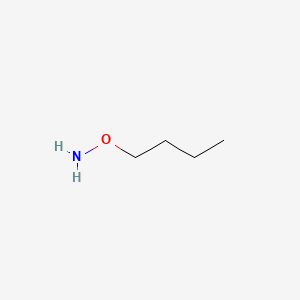

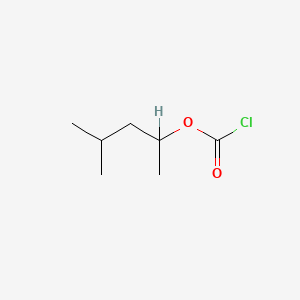

1,3-Dimethylbutyl chloroformate is a chemical compound with the molecular formula C7H13ClO2 . It contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylbutyl chloroformate includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 22 bond(s), 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), and 1 double bond(s) .

Chemical Reactions Analysis

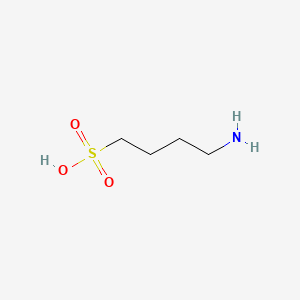

Chloroformates, including 1,3-Dimethylbutyl chloroformate, are known for their ability to produce mixed anhydrides and have found use as versatile derivatization reagents for gas chromatographic (GC) separation of amino- and organic acids . They convert polar compounds into less polar more volatile derivatives .

Physical And Chemical Properties Analysis

1,3-Dimethylbutyl chloroformate is a colorless to yellowish liquid with a pungent odor. It hydrolyzes in the presence of water . Its molecular weight is 164.63 .

Aplicaciones Científicas De Investigación

Application in Food Science

Field

Summary of the Application

Neotame is a dipeptide methyl ester derivative with a chemical structure of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester . It is used in food as a sweetener and flavor enhancer . Neotame has a sweetness factor approximately 7000 to 13000 times greater than that of sucrose and approximately 30 to 60 times greater than that of aspartame .

Methods of Application

Neotame is manufactured by the reaction of aspartame and 3,3-dimethylbutyraldehyde, followed by purification, drying, and milling . It is generally stable under conditions of intended use as a sweetener across a wide range of food and beverage applications .

Results or Outcomes

Neotame degrades slowly in aqueous conditions such as those in carbonated soft drinks . The hydrolysis of neotame results in equimolar amounts of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L- phenylalanine (NC-00751) and methanol .

Application in Crystallography

Field

Summary of the Application

The hydrolysis product of neotame, N-(3,3-dimethylbutyl)-L- α-aspartyl-L-phenylalanine (DMBAP), was crystallized from water as an anhydrate .

Methods of Application

The crystal structure of DMBAP was determined by single crystal X-ray diffractometry . The crystal is orthorhombic with space group P212121 with Z = 4 and one molecule per asymmetric unit .

Results or Outcomes

The cell constants are a 5 .520 (2) A, ̊ b 10 .608 (5) A ̊ and c = = = 31 .92 (2) A . The 13C solid-state nuclear magnetic resonance spectrum of DMBAP is compared with those of neotame monohydrate and neotame methanol solvate .

Application in Synthesis of Dextran Alkyl Carbonates

Field

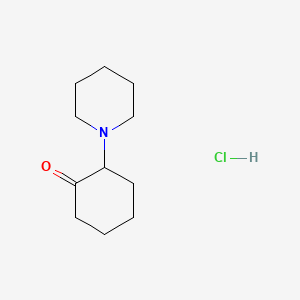

Summary of the Application

Butyl chloroformate, a compound structurally similar to 1,3-Dimethylbutyl chloroformate, has been used in the synthesis of dextran alkyl carbonates .

Methods of Application

The exact method of synthesis is not specified, but it likely involves the reaction of butyl chloroformate with dextran under suitable conditions .

Results or Outcomes

The synthesis results in the formation of dextran alkyl carbonates .

Application in Determination of Linsidomine in Plasma

Field

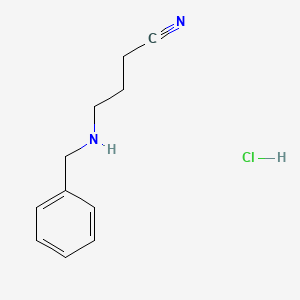

Summary of the Application

Butyl chloroformate has been used as a derivatization reagent in the determination of linsidomine in plasma using high-performance liquid chromatographic separation with tandem mass spectrometric detection .

Methods of Application

Linsidomine is derivatized with propyl chloroformate and extracted with tert-butyl methyl ether/1,2-dichloroethane (55:45, v/v), then back-extracted into HCl .

Results or Outcomes

The method allows for the sensitive detection of linsidomine in plasma .

Propiedades

IUPAC Name |

4-methylpentan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004264 | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylbutyl chloroformate | |

CAS RN |

84000-72-6 | |

| Record name | 1,3-Dimethylbutyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)